4-Bromo-1,2-dihydropyridazine-3,6-dione
Overview
Description
4-Bromo-1,2-dihydropyridazine-3,6-dione, also known as 4-bromomalonylurea, is a heterocyclic compound with the chemical formula C₄H₃BrN₂O₂. It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of 4-Bromo-1,2-dihydropyridazine-3,6-dione has been reported in various research articles. One method involves the reaction of hydrazine sulfate with bromomaleic anhydride in boiling water . Another method involves the reaction of N2H4·H2SO4 with a compound in water at 90°C .Molecular Structure Analysis
The molecular weight of 4-Bromo-1,2-dihydropyridazine-3,6-dione is 190.98 g/mol . The InChI key is BMASTHFFAMGJKZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Bromo-1,2-dihydropyridazine-3,6-dione is a white to yellow solid at room temperature . Its solubility is 6.42 mg/ml .Scientific Research Applications
Subheading Electrochemical Study in Aqueous and Organic Solvents
The electrochemical properties of 1,2-dihydropyridazine-3,6-dione have been studied in both aqueous and organic solvents. This research, conducted by Varmaghani and Nematollahi (2011), revealed that the electrochemically generated pyridazine-3,6-dione undergoes oxidative ring cleavage, leading to the formation of maleic acid. The rate of this process is influenced by the electrolysis media, indicating its potential application in electrochemical reactions and organic synthesis (Varmaghani & Nematollahi, 2011).
Sulfoalkylation Reactions
Subheading Sulfoalkylation of Dihydropyridazine-Diones
Rastyanite et al. (2002) explored the sulfoalkylation of 1,2-dihydropyridazine-3,6-diones, revealing the formation of either N,O- or O,O1-disulfoalkylated compounds. This study highlights the compound's reactivity and potential use in synthesizing novel chemical structures (Rastyanite et al., 2002).
Biochemical Effects and Growth Regulation
Subheading Biochemical Impact and Growth Regulation
Darlington and McLeish (1951) discussed the application of 1,2-dihydropyridazine-3,6-dione as a growth regulator. It has been found to enhance winter hardiness, delay flowering, and control weeds, demonstrating its utility in agricultural and botanical research (Darlington & McLeish, 1951).
Application in Organic Synthesis
Subheading Use in Synthesizing 3-Amino Pyridazine Libraries
Schmitt et al. (2006) presented an efficient method for preparing disubstituted 3-aminopyridazines using 4-bromo-pyridazine-3,6-dione. This method, involving amination and Pd(0) cross-coupling reactions, highlights its utility in the synthesis of complex organic molecules (Schmitt et al., 2006).
Safety And Hazards
The safety information for 4-Bromo-1,2-dihydropyridazine-3,6-dione indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation of vapor or mist .
properties
IUPAC Name |
4-bromo-1,2-dihydropyridazine-3,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMASTHFFAMGJKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NNC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292027 | |
Record name | 4-Bromo-1,2-dihydropyridazine-3,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,2-dihydropyridazine-3,6-dione | |
CAS RN |
15456-86-7 | |
Record name | 15456-86-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-1,2-dihydropyridazine-3,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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